Dibutyl ethylhexanoyl glutamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

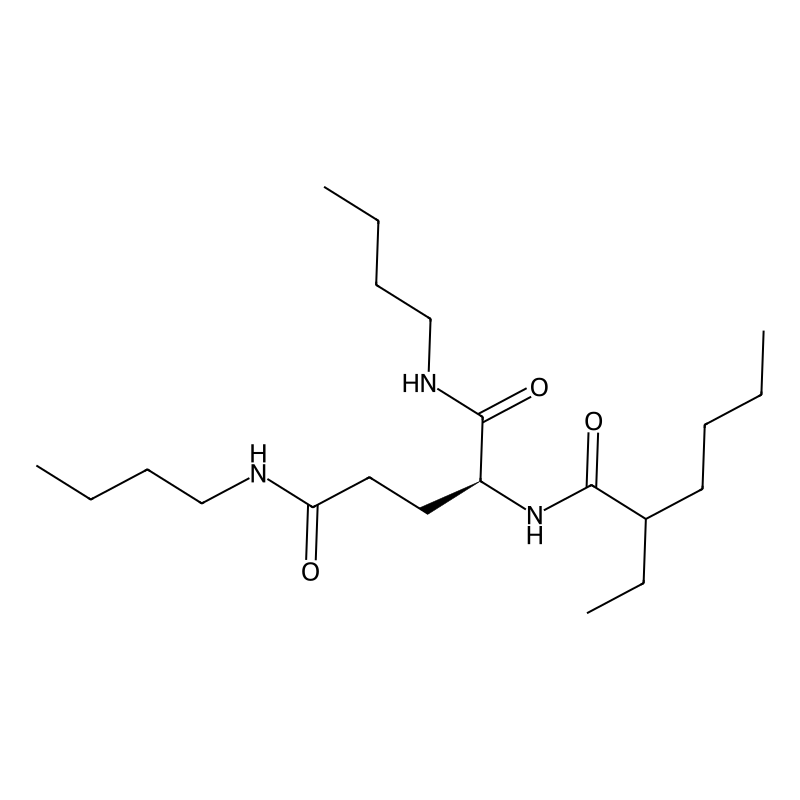

Dibutyl ethylhexanoyl glutamide is a chemical compound with the molecular formula C21H41N3O3. It belongs to the class of glutamides and is characterized by its unique structure, which includes two butyl groups and an ethylhexanoyl moiety attached to the glutamide backbone. This compound is primarily utilized in cosmetic formulations and as a stabilizer in emulsions. It enhances the texture and stability of products, making them more appealing for consumer use .

- Hydrolysis: In the presence of water, dibutyl ethylhexanoyl glutamide can break down into its constituent amino acids and alcohols.

- Transamidation: The compound can react with other amines to form new amide bonds, altering its properties.

- Esterification: Under acidic conditions, it may react with alcohols to form esters, which can modify its solubility and reactivity in formulations.

These reactions are significant in industrial applications where modifying the compound's properties is necessary for specific uses .

The synthesis of dibutyl ethylhexanoyl glutamide typically involves the following steps:

- Formation of Ethylhexanoic Acid Derivative: Ethylhexanoic acid is reacted with butanol under controlled conditions to form the corresponding ester.

- Amidation Reaction: The ester is then reacted with L-glutamic acid or its derivatives under acidic or basic conditions to form dibutyl ethylhexanoyl glutamide.

- Purification: The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity level.

These methods ensure a high yield of the compound while maintaining its structural integrity .

Dibutyl ethylhexanoyl glutamide finds applications across various industries:

- Cosmetics: Used as a hair conditioning agent and emulsion stabilizer in creams and lotions.

- Pharmaceuticals: Potential applications in drug delivery systems where stabilization of active ingredients is critical.

- Food Industry: Investigated for use as an emulsifier in food products, although this application requires further regulatory approval .

Dibutyl ethylhexanoyl glutamide shares similarities with other glutamide compounds but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dibutyl lauroyl glutamide | Contains lauroyl group instead of ethylhexanoyl | Stronger emulsifying properties |

| N,N-Diethylglycine | Contains diethyl instead of dibutyl | More soluble in water |

| Butyloctanamid | Contains octanamid structure | Higher viscosity; used mainly as a thickener |

Dibutyl ethylhexanoyl glutamide's unique combination of butyl groups and an ethylhexanoyl moiety provides specific benefits in terms of stability and compatibility that are not present in these similar compounds .